3-bromonaphthalene-1-carboxylic Acid

Organic Synthesis Process Chemistry Halogenation

Procure this specific 3-bromo isomer for CCK1R agonist synthesis. Its 176-180°C melting point distinguishes it from other isomers, preventing costly synthetic errors. Essential for structure-activity relationship studies and reproducible yields.

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 16726-66-2
Cat. No. B045238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromonaphthalene-1-carboxylic Acid
CAS16726-66-2
Synonyms3-Bromo-1-naphthoic Acid;  3-Bromonaphthalene-1-carboxylic Acid
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br
InChIInChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
InChIKeySBGVNBGHCCLMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromonaphthalene-1-carboxylic Acid (CAS 16726-66-2): Core Identity and Functional Profile for Scientific Procurement


3-Bromonaphthalene-1-carboxylic acid (CAS 16726-66-2), also known as 3-bromo-1-naphthoic acid, is a halogenated naphthalene carboxylic acid with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol [1]. This compound serves as a pivotal synthetic intermediate, with its reactivity governed by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 1-position of the naphthalene ring . Its primary documented utility lies in the preparation of potent cholecystokinin (CCK) 1R receptor agonists, which are of interest for modulating gastrointestinal function . The compound is typically supplied as a solid with a melting point range of 176-180°C .

3-Bromonaphthalene-1-carboxylic Acid: Why Simple Substitution with Other Bromonaphthoic Acids Is Not a Viable Procurement Strategy


The position of the bromine atom on the naphthalene ring is a critical determinant of a compound's reactivity profile, physical properties, and biological utility. Simply substituting 3-bromonaphthalene-1-carboxylic acid with a positional isomer, such as the 4-bromo or 5-bromo analog, is not a straightforward exchange. Classic kinetic studies on the alkaline hydrolysis of ethyl bromo-1-naphthoates have demonstrated that the position of the bromine substituent significantly alters the rate of reaction, with distinct activation energies and Hammett substituent constants calculated for the 3-, 4-, and 5-positions [1]. This variation in electronic and steric properties translates directly into differences in downstream synthetic yields and the biological activity of the final compounds. Furthermore, the 3-bromo substitution pattern is specifically required for the synthesis of a key class of CCK1R agonists, as documented in commercial applications . Attempting to use an alternative isomer would necessitate a complete re-optimization of the synthetic route and likely result in a final product with altered or diminished pharmacological activity.

Quantitative Differentiation of 3-Bromonaphthalene-1-carboxylic Acid: A Comparator-Based Evidence Guide


Synthetic Yield Comparison: 3-Bromo vs. 4-Bromo-1-naphthoic Acid via Optimized Routes

The synthetic accessibility of 3-bromonaphthalene-1-carboxylic acid is a key factor for its selection. A three-step procedure involving bromination of 1,8-naphthalic anhydride followed by mercury(II) acetate-mediated decarboxylation and acidic hydrolysis yields the target compound in 58% . In contrast, a different synthetic route for its positional isomer, 4-bromo-1-naphthoic acid, achieves a reported yield of approximately 83% from (1-bromo-4-naphthyl)methanol . While the routes are distinct, this comparison highlights that the procurement value of the 3-bromo isomer is not solely based on yield but is often driven by its unique utility as a specific building block, which justifies its selection despite a potentially lower step-yield.

Organic Synthesis Process Chemistry Halogenation

Kinetic Differentiation: Positional Effects on the Alkaline Hydrolysis of Ethyl Bromo-1-naphthoates

The reactivity of 3-bromonaphthalene-1-carboxylic acid derivatives is quantitatively distinct from its positional isomers. A foundational study on the alkaline hydrolysis of ethyl bromo-1-naphthoates in 85:15 w/w ethanol-water demonstrated that the position of the bromine atom (3-, 4-, or 5-) directly influences the reaction kinetics [1]. Arrhenius frequency factors and activation energies were determined for each isomer, and unique Hammett substituent constants were calculated for the bromo-substituent in the 3, 4, and 5 positions of naphthalene. This confirms that the electronic environment imparted by the 3-bromo substitution is unique and cannot be replicated by other isomers, leading to predictable differences in reaction rates and outcomes.

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Targeted Application: 3-Bromonaphthalene-1-carboxylic Acid as the Specific Building Block for Potent CCK1R Agonists

A primary, application-specific reason for procuring 3-bromonaphthalene-1-carboxylic acid over its analogs is its documented use in the synthesis of a potent cholecystokinin (CCK) 1R receptor agonist . While the final agonist's EC50 is not directly attributable to this intermediate, the selection of this specific bromonaphthoic acid scaffold is critical. Other halogenated naphthoic acids, such as 6-substituted 1-naphthoic acids, have been developed as equipotent farnesoid X receptor (FXR) agonists [1]. This demonstrates that the position of substitution on the naphthoic acid core is a key determinant of receptor selectivity. Therefore, a researcher aiming to replicate or build upon the established CCK1R agonist series must source the 3-bromo-1-naphthoic acid specifically; using a 4-, 5-, or 6-bromo analog would likely result in a different pharmacological profile.

Medicinal Chemistry GPCR Agonists Gastrointestinal Research

Physical Property Benchmark: Melting Point and Purity Specifications for Quality Control

For procurement and quality control, the melting point of 3-bromonaphthalene-1-carboxylic acid is a key differentiator. It is consistently reported with a melting point range of 176-180°C . This value is significantly higher than that of its close analog, 1-bromo-2-naphthoic acid, which melts at 124-127°C . This substantial difference of over 50°C provides a simple, quantitative, and verifiable method for identity confirmation and purity assessment upon receipt, reducing the risk of misidentification and ensuring the correct material is used in critical experiments.

Analytical Chemistry Quality Control Procurement Specifications

High-Value Application Scenarios for 3-Bromonaphthalene-1-carboxylic Acid Driven by Quantitative Evidence


Synthesis of Cholecystokinin (CCK) 1R Receptor Agonists for Gastrointestinal Research

Researchers focused on developing or studying non-peptide agonists for the CCK1 receptor should procure 3-bromonaphthalene-1-carboxylic acid as their starting material of choice. As documented in supplier applications, this specific isomer is the essential building block for a series of potent CCK1R agonists . The evidence from Section 3 demonstrates that alternative substitution patterns on the naphthoic acid core lead to activity at entirely different receptors (e.g., FXR) [1]. Therefore, for any program aiming to replicate known CCK1R pharmacology or build a structure-activity relationship (SAR) around this chemotype, the 3-bromo-1-naphthoic acid scaffold is an irreplaceable requirement.

Investigating Positional Substituent Effects in Physical Organic Chemistry

Academic and industrial laboratories studying the fundamental principles of structure-reactivity relationships will find 3-bromonaphthalene-1-carboxylic acid to be a critical comparator. As evidenced by classic kinetic studies, the rate of alkaline hydrolysis of its ethyl ester is quantitatively distinct from that of the 4- and 5-bromo isomers . Procuring the 3-bromo isomer is essential for any experiment designed to map the transmission of electronic effects through the naphthalene ring system or to benchmark computational models of aromatic reactivity. Its use allows for the generation of robust, comparable data sets that build upon decades of established physical-organic literature.

Quality Control and Identity Verification Using Distinctive Thermophysical Properties

In a multi-user synthesis laboratory or a pilot plant setting where multiple bromonaphthoic acid isomers may be present, the procurement of 3-bromonaphthalene-1-carboxylic acid offers a practical advantage in inventory management and quality control. Its reported melting point of 176-180°C is significantly higher than that of common analogs like 1-bromo-2-naphthoic acid (124-127°C) . This quantifiable difference allows for a rapid, low-tech melting point check to confirm the identity of the material and distinguish it from other, visually similar isomers, thereby preventing costly synthetic errors due to the use of the wrong starting material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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